molecular formula C8H8BrClF3N B1449328 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride CAS No. 842169-71-5

1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Cat. No. B1449328
M. Wt: 290.51 g/mol
InChI Key: DRGOYEFQAGQGHF-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a bromophenyl group, a trifluoroethylamine group, and a hydrochloride group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a-bromo nitroalkanes can be coupled to acyl hydrazides to deliver disubstituted oxadiazoles . This method avoids the formation of a 1,2-diacyl hydrazide intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethyl Derivatives : The compound has been used in the synthesis of various trifluoromethyl derivatives. For example, in a study by Pichat and Tostain (1979), it was involved in the synthesis of a novel anorexigene marked with 14C (Pichat & Tostain, 1979).

  • Investigation of Solvolysis : It has been a subject of research in studying the solvolysis rates of various derivatives, helping in understanding the behavior of different substituents in chemical reactions (Fujio et al., 1997).

  • Role in Synthetic Chemistry : The compound is used in the synthesis of various chemically significant structures, such as azetidines and butadienes, which have applications in developing new chemicals and materials (Burger et al., 1971).

Biological Applications

  • Antimicrobial Agent Synthesis : It has been used in synthesizing compounds with potential antimicrobial activity, indicating its role in medicinal chemistry (Doraswamy & Ramana, 2013).

  • DNA Binding and Antioxidant Studies : This compound has been employed in studies focusing on DNA binding and antioxidant potential, indicating its relevance in biochemistry and pharmacology (Rasool et al., 2021).

  • Synthesis of σ1 Ligands : It has been used in the synthesis and structure−activity relationship studies of derivatives designed as σ1 ligands, highlighting its utility in neurological and pharmaceutical research (Nakazato et al., 1999).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s generally important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .

properties

IUPAC Name

1-(3-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGOYEFQAGQGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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